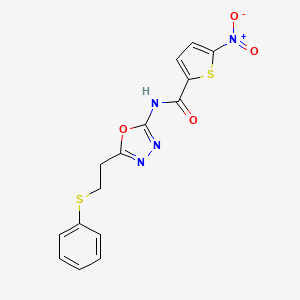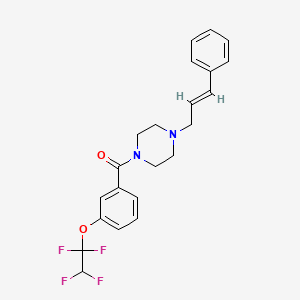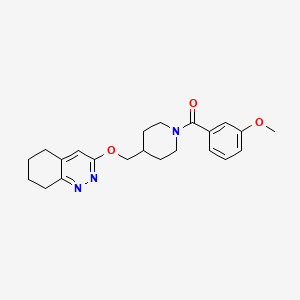![molecular formula C22H20N4O3 B2640779 5-methyl-2,4-dioxo-N-phenethyl-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide CAS No. 921508-59-0](/img/structure/B2640779.png)
5-methyl-2,4-dioxo-N-phenethyl-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrrolopyrimidine core, which is a type of heterocyclic compound . Heterocyclic compounds are widely used in medicinal chemistry due to their broad range of chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple aromatic rings (phenyl groups) and a heterocyclic core suggests that this compound could have interesting electronic and steric properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For example, the phenyl groups might undergo electrophilic aromatic substitution reactions, while the carbonyl groups in the pyrrolopyrimidine core might be involved in nucleophilic addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple aromatic rings might increase its lipophilicity, while the carbonyl groups could form hydrogen bonds, affecting its solubility .Applications De Recherche Scientifique
Diversity-Oriented Synthesis
Marcotte et al. (2003) explored the diversity-oriented synthesis of functionalized pyrrolo[3,2-d]pyrimidines, showcasing the potential for introducing molecular diversity onto the pyrimidine nitrogens, which could be relevant for the development of novel compounds with varied biological activities Marcotte, F., Rombouts, F. J. R., & Lubell, W. (2003). The Journal of organic chemistry.
Structural Modifications and Aggregation
Nagarajaiah and Begum (2014) studied the structural modifications leading to changes in supramolecular aggregation of thiazolo[3, 2-a]pyrimidines, providing insights into their conformational features. This research demonstrates the impact of molecular modifications on the physical properties of pyrimidine derivatives, which could influence their application in material science and pharmaceutical development Nagarajaiah, H., & Begum, N. (2014). Journal of Chemical Sciences.
Antimicrobial and Anticancer Applications
A study by Rahmouni et al. (2016) on the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives highlights their potential as anticancer and anti-5-lipoxygenase agents. This indicates that structurally similar compounds could be explored for their biological efficacy against cancer and inflammatory diseases Rahmouni, A., et al. (2016). Bioorganic chemistry.
Synthesis Techniques and Chemical Properties
Research on the reactions of 3,4-Dichloro-N-R-maleimides with substituted 2-Thiouracils by Volovenko et al. (2004) and electron-catalyzed synthesis of pyrano[2, 3-d]pyrimidine derivatives by Veisi et al. (2017) demonstrates advanced synthesis techniques that could be applicable to the production and modification of the compound , showcasing the evolving methods in organic synthesis for heterocyclic compounds Volovenko, Y., et al. (2004). Chemistry of Heterocyclic Compounds; Veisi, H., et al. (2017). Iranian Chemical Communication.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-methyl-2,4-dioxo-3-phenyl-N-(2-phenylethyl)-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3/c1-25-14-17(20(27)23-13-12-15-8-4-2-5-9-15)18-19(25)21(28)26(22(29)24-18)16-10-6-3-7-11-16/h2-11,14H,12-13H2,1H3,(H,23,27)(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRDGBYKKYZQNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=CC=C3)C(=O)NCCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-((3,4-Dimethylphenyl)sulfonyl)-3-(3-fluorophenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2640697.png)



![N-{2-[(4-ethoxyanilino)carbonyl]phenyl}nicotinamide](/img/structure/B2640706.png)


![N-(1-cyano-1-cyclopropylethyl)-2-{methyl[1-(pyridin-2-yl)ethyl]amino}acetamide](/img/structure/B2640709.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-4-(3,5-dichlorophenoxy)-5-methoxypyrimidine](/img/structure/B2640713.png)


![5-ethyl-N-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2640716.png)
![ethyl 4-{[(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2640719.png)